molecular formula C16H18F3N3O2 B2372786 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380172-93-8

2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2372786
CAS No.: 2380172-93-8
M. Wt: 341.334
InChI Key: YQSOHHFQACXFIB-UHFFFAOYSA-N
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Description

2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a trifluorobutanoyl group attached to a piperidine ring, which is further connected to a methoxy-substituted pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the following steps:

    Preparation of 4,4,4-Trifluorobutanoyl Chloride: This can be achieved by reacting 4,4,4-trifluorobutanoic acid with thionyl chloride.

    Formation of Piperidin-3-yl Methanol: Piperidine is reacted with formaldehyde to form piperidin-3-yl methanol.

    Coupling Reaction: The piperidin-3-yl methanol is then reacted with 4,4,4-trifluorobutanoyl chloride to form the intermediate 1-(4,4,4-trifluorobutanoyl)piperidin-3-yl methanol.

    Methoxylation: The intermediate is then methoxylated using methanol and a suitable catalyst.

    Formation of Pyridine-4-carbonitrile: Pyridine-4-carbonitrile is prepared separately through a reaction involving 4-chloropyridine and sodium cyanide.

    Final Coupling: The methoxylated piperidine intermediate is coupled with pyridine-4-carbonitrile under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Its fluorinated components may impart unique properties to materials, such as increased stability and resistance to degradation.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluorobutanoyl group is known to enhance binding affinity to certain proteins or enzymes, while the piperidine and pyridine rings may facilitate interactions with other molecular structures. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative.

    4-Piperidinylpyridine: A compound with a similar piperidine-pyridine structure but lacking the trifluorobutanoyl group.

    Pyridine-4-carbonitrile: A basic pyridine derivative with a carbonitrile group.

Uniqueness

2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to the presence of the trifluorobutanoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, binding affinity, and potential for diverse applications compared to its simpler analogues.

Properties

IUPAC Name

2-[[1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)5-3-15(23)22-7-1-2-13(10-22)11-24-14-8-12(9-20)4-6-21-14/h4,6,8,13H,1-3,5,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSOHHFQACXFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)COC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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